4-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide
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Description
4-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClN3O2S2 and its molecular weight is 357.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the surrounding environment .
Biological Activity
4-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and anticonvulsant activities, supported by diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and a benzenesulfonamide group. The presence of the 4-chloro substituent enhances its biological activity by influencing binding interactions with target proteins. The sulfonamide group is known for its ability to form strong hydrogen bonds, which is crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties.
In Vitro Studies
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Cell Line Sensitivity : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Studies show that it induces significant cytotoxic effects, with IC50 values indicating potent activity:
- MCF-7 : IC50 = 5.36 µg/mL
- HepG2 : IC50 = 3.21 µg/mL
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the structure significantly affect biological activity. For instance, substituting different groups on the piperidine or thiazole rings can enhance or diminish cytotoxicity. Compounds with additional lipophilic groups showed improved selectivity towards cancer cells while sparing normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
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Activity Against Bacteria : Studies demonstrate that derivatives of this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- E. coli : Zone of inhibition = 10 mm at 8 mM concentration
- S. aureus : Zone of inhibition = 8 mm at 7.5 mM concentration
- Mechanism of Action : The antimicrobial effect is believed to arise from the interaction of the thiazole and sulfonamide moieties with bacterial enzymes and receptors, disrupting cellular functions .
Anticonvulsant Activity
Recent studies have also explored the anticonvulsant potential of thiazole-containing compounds similar to this compound.
- Efficacy in Animal Models : Preliminary data suggest that compounds with similar structures exhibit protective effects in seizure models, reducing tonic-clonic seizures significantly .
- Potential Mechanisms : The anticonvulsant activity may be linked to modulation of neurotransmitter systems or ion channels involved in neuronal excitability .
Summary of Biological Activities
Activity Type | Cell Line/Organism | IC50 (µg/mL) | Key Findings |
---|---|---|---|
Anticancer | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
HepG2 | 3.21 | Cell cycle arrest at S and G2/M phases | |
Antimicrobial | E. coli | N/A | Zone of inhibition = 10 mm at 8 mM |
S. aureus | N/A | Zone of inhibition = 8 mm at 7.5 mM | |
Anticonvulsant | Animal Models | N/A | Significant reduction in seizure duration |
Properties
IUPAC Name |
4-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S2/c15-11-1-3-13(4-2-11)22(19,20)17-12-5-8-18(9-6-12)14-16-7-10-21-14/h1-4,7,10,12,17H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDISJHIARCNST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.